molecular formula C14H8N2O4 B14542925 Phenanthrene, 2,5-dinitro- CAS No. 62325-29-5

Phenanthrene, 2,5-dinitro-

Cat. No.: B14542925
CAS No.: 62325-29-5
M. Wt: 268.22 g/mol
InChI Key: HBPPIKCLUXUJGN-UHFFFAOYSA-N
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Description

Phenanthrene, 2,5-dinitro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of two nitro groups at the 2 and 5 positions of the phenanthrene structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 2,5-dinitro- typically involves the nitration of phenanthrene. This process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 2 and 5 positions.

Industrial Production Methods

Industrial production of Phenanthrene, 2,5-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 2,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like Raney nickel are used.

    Substitution: Reagents like bromine for halogenation or sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Amino derivatives of phenanthrene.

    Substitution: Halogenated or sulfonated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene, 2,5-dinitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, plastics, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenanthrene, 2,5-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or oxidation, depending on the environment and the presence of specific reagents. The pathways involved include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Phenanthrene, 2,5-dinitro- can be compared with other nitro derivatives of phenanthrene, such as:

  • Phenanthrene, 2,4-dinitro-
  • Phenanthrene, 2,7-dinitro-
  • Phenanthrene, 3,6-dinitro-

These compounds share similar structural features but differ in the positions of the nitro groups, which can influence their chemical reactivity and physical properties. Phenanthrene, 2,5-dinitro- is unique due to its specific substitution pattern, which can lead to distinct chemical behaviors and applications.

Properties

CAS No.

62325-29-5

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2,5-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-6-7-12-10(8-11)5-4-9-2-1-3-13(14(9)12)16(19)20/h1-8H

InChI Key

HBPPIKCLUXUJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C(=C1)[N+](=O)[O-]

Origin of Product

United States

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